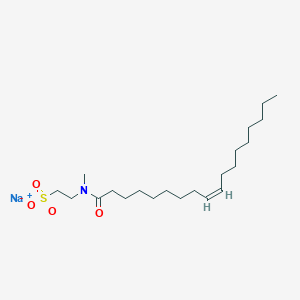
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related naphthalenesulfonic acids involves various chemical reactions. For example, azo compounds are prepared by reacting benzenediazonium chloride with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions, forming azo-linked Schiff base ligands and their metal complexes through further reactions (Tunçel & Serin, 2006).
Molecular Structure Analysis
The molecular structures of naphthalenesulfonates can be complex, with studies revealing that ligands synthesized from naphthalenesulfonic acids and other components often form mononuclear Schiff base ligands with specific donor sets, influenced by intramolecular hydrogen bonding (Tunçel & Serin, 2006).
Chemical Reactions and Properties
Naphthalenesulfonic acids participate in various chemical reactions, including oxidation processes. For instance, the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water results in a stable oxidation product, indicating the potential for environmental applications like wastewater treatment (Imbierowicz, 2017).
Physical Properties Analysis
The physical properties of naphthalenesulfonates, including their solubility and crystalline structure, are crucial for their applications. High-speed counter-current chromatography has been used to purify naphthalenesulfonic acid salts to high purity levels, demonstrating the importance of analytical methods in understanding and utilizing these compounds (Weisz & Ito, 2008).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are key to the applications of naphthalenesulfonates. Research indicates that these compounds can form stable complexes with metals, which is significant for the synthesis of novel materials with potential applications in various fields (Pandey & Narang, 2005).
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt, is related to naphthoquinone, a class of phenolic compounds derived from naphthalene. Naphthoquinones, including 7-Methyljuglone, have been reported to possess a variety of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and biological activity of these compounds are areas of active research (Mbaveng & Kuete, 2014).
Synthesis Applications
The compound is also significant in the field of synthetic chemistry. For instance, the synthesis routes of 1,3-dihydroxynaphthalene, a compound structurally similar to 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt, have been extensively studied. The various synthesis routes include the alkaline fusion of related naphthalene sulfonates and efficient dihydroxylation of naphthalene by photocatalytic oxidation. These methods are notable for their simplicity and environmental friendliness (You-lan, 2005).
Environmental Monitoring and Biomarker Research
In environmental and occupational health, metabolites of naphthalene, a close relative of 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt, are used as biomarkers. Studies have focused on the suitability of various naphthalene metabolites like 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acids for monitoring naphthalene exposure. These metabolites are significant for characterizing exposure in occupational settings and the general population (Klotz et al., 2018).
Wirkmechanismus
Biochemical Pathways
Sodium 2-Naphthol-7-sulfonate has been used in the preparation of a fluorescent bis-naphthol derivative of allysine, a key intermediate in the cross-linking of collagen or elastin monomers . This suggests that it may play a role in the biochemical pathways related to tissue remodeling.
Eigenschaften
IUPAC Name |
sodium;7-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSQYUPCUOMRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059652 | |
| Record name | 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt | |
CAS RN |
135-55-7 | |
| Record name | Sodium 7-hydroxynaphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 7-hydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















